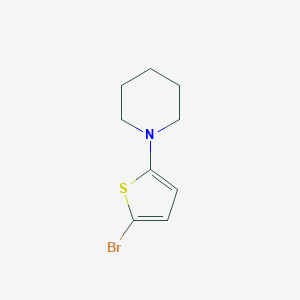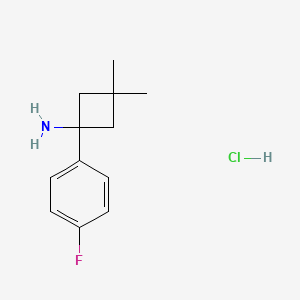
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclobutanamine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride typically involves the following steps:
Formation of the Cyclobutanone Intermediate: The initial step involves the formation of a cyclobutanone intermediate through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the cyclobutanone intermediate.
Amine Formation: The final step involves the conversion of the ketone group to an amine group, typically through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclobutanamine structure can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures, such as indole or pyrazole derivatives.
Uniqueness: 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride is unique due to its specific combination of a fluorophenyl group and a cyclobutanamine structure. This combination can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C12H17ClFN |
|---|---|
分子量 |
229.72 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H |
InChI 键 |
OQAQXKHKPNNOMD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


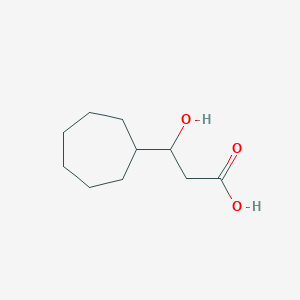

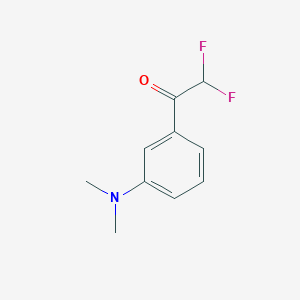
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

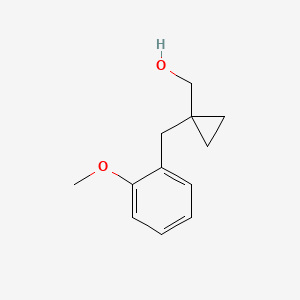
![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
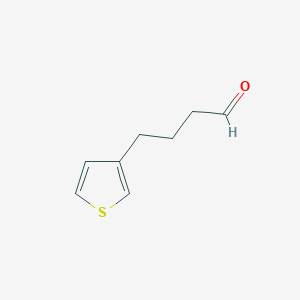
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
